

A Comparative Guide to Montelukast Dicyclohexylamine as a Certified Reference Material

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Compound of Interest

Compound Name: *Montelukast dicyclohexylamine*

Cat. No.: *B028910*

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For researchers, scientists, and drug development professionals, the selection of an appropriate certified reference material (CRM) is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of **Montelukast Dicyclohexylamine** as a CRM against other available reference standards for Montelukast, supported by experimental data and detailed protocols.

Introduction to Montelukast and its Reference Standards

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), widely used in the treatment of asthma and allergic rhinitis.[1] Accurate quantification and quality control of Montelukast in pharmaceutical formulations and biological matrices are paramount. Certified reference materials are indispensable for these applications, providing a benchmark for identity, purity, and strength.

While Montelukast is commercially available as the sodium salt in pharmaceutical products, the Dicyclohexylamine salt is frequently utilized as a primary or secondary reference standard.[2] The choice of reference material can significantly impact the robustness and accuracy of analytical methods.

Comparison of Montelukast Reference Materials

The selection of a suitable reference material depends on the specific analytical application. While Montelukast Sodium is the active pharmaceutical ingredient (API), its hygroscopic and less stable nature can present challenges for its use as a primary reference standard.[3] In contrast, **Montelukast Dicyclohexylamine** offers advantages in terms of stability and handling, making it a preferred choice for a certified reference material.[2][3]

Below is a comparative summary of the key properties of commonly available Montelukast reference materials.

Property	Montelukast Dicyclohexylamine CRM	Montelukast Sodium Reference Standard	Montelukast Racemate Reference Standard
Chemical Formula	C ₄₇ H ₅₉ ClN ₂ O ₃ S[4][5]	C ₃₅ H ₃₅ ClNNaO ₃ S	C ₃₅ H ₃₆ ClNO ₃ S
Molecular Weight	767.50 g/mol [4][5]	608.17 g/mol	586.18 g/mol
Primary Use	Quantitative analysis, method validation, quality control[6][7]	Identification, purity testing of the API	Peak identification, chiral purity testing
Certification	Often a Pharmaceutical Secondary Standard, traceable to USP and EP, produced under ISO 17034 and ISO/IEC 17025[4]	Primary standard from pharmacopeias (USP, EP)[5]	Primary standard from pharmacopeias (USP, EP)[5]
Key Advantage	High purity and stability, non-hygroscopic solid[2][3]	Directly corresponds to the API form	Essential for controlling stereoisomeric impurities
Typical Purity	>95% (HPLC)[8]	Varies by lot, typically high purity	Varies by lot, typically high purity

Experimental Protocols

Accurate analysis of Montelukast relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of Montelukast and its impurities.

Stability-Indicating RP-HPLC Method for Montelukast

This method is suitable for the determination of Montelukast in the presence of its degradation products.

- Chromatographic Conditions:
 - Column: C18, 5 μ m, 250 mm x 4.6 mm
 - Mobile Phase: Acetonitrile : 10 mM Potassium Dihydrogen Phosphate buffer (pH 4.0) (70:30 v/v)[9]
 - Flow Rate: 1.0 mL/min[9]
 - Detection: UV at 355 nm[9]
 - Injection Volume: 20 μ L[9]
 - Column Temperature: Ambient
- Standard Solution Preparation:
 - Accurately weigh about 10 mg of **Montelukast Dicyclohexylamine** CRM and transfer to a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.
 - Further dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 μ g/mL).
- Sample Preparation (for Tablet Dosage Form):
 - Weigh and finely powder 20 tablets.

- Transfer a portion of the powder equivalent to 10 mg of Montelukast to a 100 mL volumetric flask.
- Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter before injection.

RP-HPLC Method for Montelukast in Bulk and Tablet Dosage Form

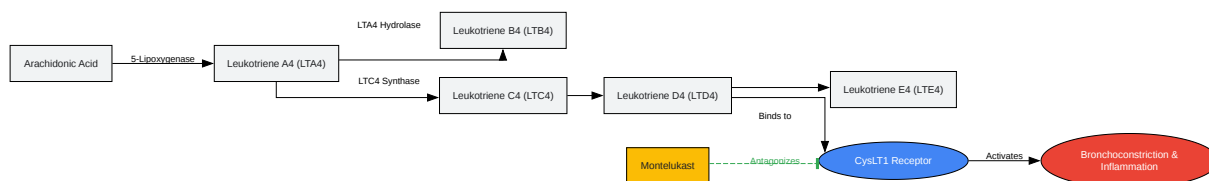
This method provides a straightforward approach for routine quality control analysis.

- Chromatographic Conditions:
 - Column: Octadecylsilane (C18)
 - Mobile Phase: Acetonitrile : 1 mM Sodium Acetate (pH 6.3 with acetic acid) (90:10 v/v)
 - Flow Rate: 1.5 mL/min
 - Detection: UV at 285 nm
 - Retention Time: Approximately 3.4 min
- Standard and Sample Preparation:
 - Prepare a stock solution of **Montelukast Dicyclohexylamine** CRM at a concentration of 100 $\mu\text{g/mL}$ in the mobile phase.
 - Prepare tablet sample solutions at a nominal concentration of 100 $\mu\text{g/mL}$ of Montelukast in the mobile phase.

Visualizing Workflows and Pathways

Leukotriene Signaling Pathway

Montelukast exerts its therapeutic effect by antagonizing the CysLT1 receptor in the leukotriene signaling pathway. Understanding this pathway is crucial for drug development professionals.





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